![molecular formula C20H32N2O B4058263 1-phenyl-3-(1-piperidinyl)-2-(1-piperidinylmethyl)-1-propanol](/img/structure/B4058263.png)
1-phenyl-3-(1-piperidinyl)-2-(1-piperidinylmethyl)-1-propanol
Overview
Description
1-phenyl-3-(1-piperidinyl)-2-(1-piperidinylmethyl)-1-propanol is a chemical compound that has shown potential in scientific research. It is a member of the class of compounds known as beta-blockers and has been studied for its effects on the cardiovascular system.
Scientific Research Applications
Synthesis and Neuropharmacology
Synthetic Pathways and CNS Depressants : The compound has been studied in the context of synthesizing various 1-arylcyclohexylamines, initially aimed at evaluating their potential as central nervous system depressants. One notable compound, 1-(1-phenylcyclohexyl)piperidine, was prepared through a process involving the replacement of the cyano group by phenyl using phenylmagnesium bromide, tested for its cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).
NMDA Receptor Antagonists for Neuroprotection : Research has identified derivatives of this compound as potent and selective N-methyl-D-aspartate (NMDA) antagonists, offering promising neuroprotective properties without the psychomotor stimulant effects associated with nonselective competitive and channel-blocking NMDA antagonists. This indicates potential applications in protecting neurons from glutamate toxicity (Chenard et al., 1995).
Enzymatic Synthesis
- Chiral Intermediates for Antidepressants : The compound 3-chloro-1-phenyl-1-propanol, used as a chiral intermediate in synthesizing antidepressant drugs, showcases the utility of microbial reductases in producing enantiomerically pure substances. This research highlights an enzymatic method for achieving high enantiomeric excess, demonstrating the compound's relevance in medicinal chemistry (Choi et al., 2010).
Material Science
- Polyurethane and Polymer Research : The synthesis of polymers derived from bipiperidine and its applications in creating nematic polyurethanes indicates the compound's utility in material science, especially in enhancing the thermal and mechanical properties of materials for various applications. This research contributes to understanding the compound's role in developing advanced materials with specific structural and functional properties (Kricheldorf & Awe, 1989).
properties
IUPAC Name |
1-phenyl-3-piperidin-1-yl-2-(piperidin-1-ylmethyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c23-20(18-10-4-1-5-11-18)19(16-21-12-6-2-7-13-21)17-22-14-8-3-9-15-22/h1,4-5,10-11,19-20,23H,2-3,6-9,12-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFZRBXGUWRTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2CCCCC2)C(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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